amino}acetate](/img/structure/B8538951.png)
ethyl 2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}acetate: is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a tert-butoxycarbonyl group, a hydroxyethyl group, and an amino-acetic acid ethyl ester moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}acetate typically involves the reaction of tert-butoxycarbonyl-protected amino acids with ethyl chloroacetate. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable synthesis by controlling reaction parameters such as temperature, pressure, and flow rates. The use of flow microreactors enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules .
- Employed in the synthesis of dipeptides and other biologically active compounds .
Biology and Medicine:
- Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
- Investigated for its potential use in drug delivery systems due to its ability to form stable esters and amides .
Industry:
Mechanism of Action
The mechanism of action of ethyl 2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo hydrolysis to release the active amino acid or peptide, which then exerts its biological effects. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
tert-Butyl N-Hydroxycarbamate: Another tert-butoxycarbonyl-protected compound used in organic synthesis.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: A derivative used in the synthesis of various organic compounds.
Uniqueness:
- ethyl 2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}acetate is unique due to its specific combination of functional groups, which allows for versatile reactivity and application in different fields .
- Its ability to form stable esters and amides makes it particularly valuable in pharmaceutical and industrial applications .
Properties
Molecular Formula |
C11H21NO5 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 2-[2-hydroxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C11H21NO5/c1-5-16-9(14)8-12(6-7-13)10(15)17-11(2,3)4/h13H,5-8H2,1-4H3 |
InChI Key |
SEPIJHHBLZBUHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


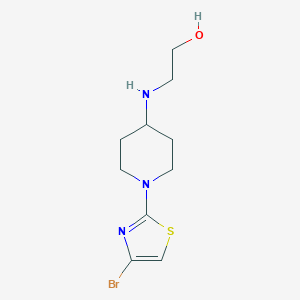
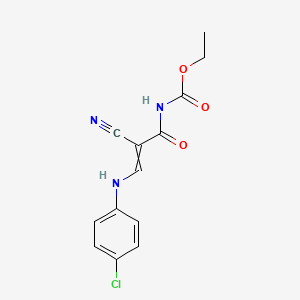
![[(1-Chloro-3,3,4-trimethylpent-1-en-2-yl)oxy]benzene](/img/structure/B8538880.png)
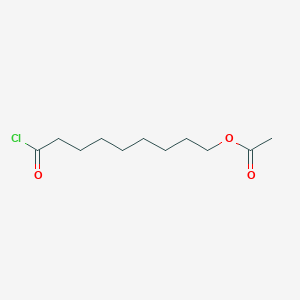
![tert-Butyl (R)-2-[(trifluoromethylsulfonyl)oxy]propionate](/img/structure/B8538888.png)
![[3-Chloro-5-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride](/img/structure/B8538898.png)
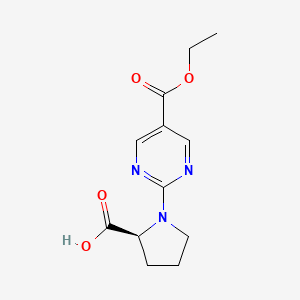
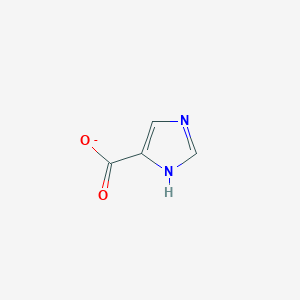
![[4-(Aminomethyl)-3-chlorophenyl]dimethylamine](/img/structure/B8538915.png)
![N-({[1-(But-3-en-1-yl)cyclobutyl]methoxy}carbonyl)-3-methyl-L-valine](/img/structure/B8538920.png)



![3-{5-[2-(3,4-Dimethoxy-phenyl)-vinyl]-[1,2,4]oxadiazol-3-yl}-pyridine](/img/structure/B8538938.png)
